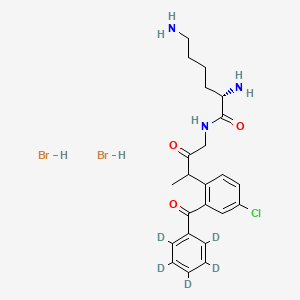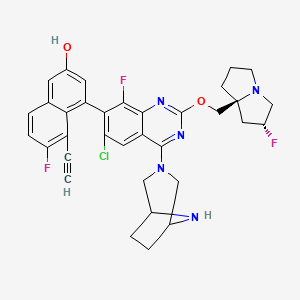
Creb-IN-1 tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CREB-IN-1 (TFA) is a potent and orally active inhibitor of the cyclic AMP response element-binding protein (CREB). It has an IC50 value of 0.18 μM, indicating its high efficacy in inhibiting CREB activity. This compound has shown significant inhibitory effects on the growth of breast cancer cells .
Vorbereitungsmethoden
The synthesis of CREB-IN-1 (TFA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public databases.
Analyse Chemischer Reaktionen
CREB-IN-1 (TFA) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification of the compound.
Wissenschaftliche Forschungsanwendungen
CREB-IN-1 (TFA) has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the role of CREB in various chemical processes.
Biology: CREB-IN-1 (TFA) is used to investigate the biological functions of CREB, including its role in cell growth, differentiation, and survival.
Medicine: The compound has shown potential in cancer research, particularly in studying the inhibition of breast cancer cell growth.
Wirkmechanismus
CREB-IN-1 (TFA) exerts its effects by inhibiting the activity of CREB, a transcription factor that regulates the expression of various genes involved in cell growth, differentiation, and survival. The compound binds to the CREB protein, preventing its interaction with the cAMP response element (CRE) sequence in the DNA. This inhibition disrupts the transcriptional activation of CREB target genes, leading to reduced cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
CREB-IN-1 (TFA) is unique in its high potency and oral activity compared to other CREB inhibitors. Similar compounds include:
666-15: Another potent CREB inhibitor with a different mechanism of action.
KG-501: A CREB inhibitor that disrupts the interaction between CREB and its coactivator, CREB-binding protein (CBP).
Ascididemin: A marine natural compound identified as a potential CREB inhibitor through in-silico studies
Eigenschaften
Molekularformel |
C35H32ClF3N3O10P |
|---|---|
Molekulargewicht |
778.1 g/mol |
IUPAC-Name |
[2-[[3-[2-[[3-(3-aminopropoxy)naphthalene-2-carbonyl]amino]ethoxy]naphthalene-2-carbonyl]amino]-5-chlorophenyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H31ClN3O8P.C2HF3O2/c34-25-10-11-28(31(20-25)45-46(40,41)42)37-33(39)27-17-22-7-2-4-9-24(22)19-30(27)44-15-13-36-32(38)26-16-21-6-1-3-8-23(21)18-29(26)43-14-5-12-35;3-2(4,5)1(6)7/h1-4,6-11,16-20H,5,12-15,35H2,(H,36,38)(H,37,39)(H2,40,41,42);(H,6,7) |
InChI-Schlüssel |
PPXQXXKUGPNSGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC3=CC4=CC=CC=C4C=C3C(=O)NC5=C(C=C(C=C5)Cl)OP(=O)(O)O)OCCCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)








![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
